6-Quinolinecarboxylic acid, 3-cyano-1,4-dihydro-4-oxo-
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Overview
Description
6-Quinolinecarboxylic acid, 3-cyano-1,4-dihydro-4-oxo- is a compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 6-Quinolinecarboxylic acid, 3-cyano-1,4-dihydro-4-oxo- involves several steps. One common method includes the reaction of 2-hydroxybenzaldehydes with styrene sulfonyl chloride in the presence of potassium carbonate (K2CO3) and 2-[2-(carboxymethylamino)ethylamino]acetic acid (EDDA) in water . This reaction yields a mixture of products, including the desired quinoline derivative.
Industrial production methods often involve the use of ethyl 2,4-dichloro-5-fluorobenzoylacetate as a starting material. This compound undergoes a series of reactions, including cyclization and oxidation, to produce the final product .
Chemical Reactions Analysis
6-Quinolinecarboxylic acid, 3-cyano-1,4-dihydro-4-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 4-hydroxyquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common reagents used in these reactions include potassium permanganate (KMnO4) for oxidation, sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .
Scientific Research Applications
6-Quinolinecarboxylic acid, 3-cyano-1,4-dihydro-4-oxo- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Quinoline derivatives, including this compound, are explored for their potential in treating various diseases, including malaria and bacterial infections.
Industry: The compound is used in the production of dyes and pigments due to its stable chemical structure
Mechanism of Action
The mechanism of action of 6-Quinolinecarboxylic acid, 3-cyano-1,4-dihydro-4-oxo- involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, the compound prevents bacterial growth and replication, making it an effective antimicrobial agent .
Comparison with Similar Compounds
6-Quinolinecarboxylic acid, 3-cyano-1,4-dihydro-4-oxo- can be compared with other quinoline derivatives such as:
6-Fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid: This compound has a fluorine atom at the 6-position, which enhances its antimicrobial activity.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid:
Ethyl 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: This derivative is used in the synthesis of various pharmaceutical agents.
The uniqueness of 6-Quinolinecarboxylic acid, 3-cyano-1,4-dihydro-4-oxo- lies in its cyano group, which imparts distinct chemical properties and reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
3-cyano-4-oxo-1H-quinoline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O3/c12-4-7-5-13-9-2-1-6(11(15)16)3-8(9)10(7)14/h1-3,5H,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJUIQDGZVKIJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C(=CN2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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